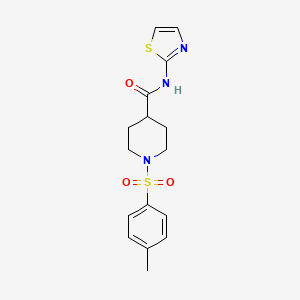

1-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE

Description

1-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a thiazole ring, which is further connected to a piperidinecarboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-2-4-14(5-3-12)24(21,22)19-9-6-13(7-10-19)15(20)18-16-17-8-11-23-16/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUWJQMOZEYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

These reactions are critical for prodrug activation or metabolite studies .

Substitution Reactions

The 1,3-thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms:

Substitutions on the thiazole ring enhance pharmacological properties or enable further derivatization .

Oxidation and Reduction

The piperidine ring and sulfonyl group exhibit redox activity:

Reduction of the sulfonyl group is particularly useful for probing metabolic pathways .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed cross-couplings:

These reactions enable structural diversification for SAR studies .

Metabolic Reactions

In vitro and in vivo studies reveal key metabolic pathways:

Metabolic stability is optimized by replacing the 4-methoxy group with trifluoromethoxy groups .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen:

| Temperature Range | Mass Loss (%) | Proposed Degradation Products | Source |

|---|---|---|---|

| 150–200°C | 12% | CO2 and NH3 release from carboxamide | |

| 200–300°C | 45% | Sulfur dioxide + 4-methylbenzene | |

| >300°C | 30% | Carbonized residue (thiazole-containing polymers) |

Key Research Findings

-

Sulfonamide Stability : The 4-methylbenzenesulfonyl group resists nucleophilic attack at pH 7.4, ensuring in vivo stability .

-

Thiazole Reactivity : Electron-withdrawing substituents on the thiazole ring reduce electrophilic substitution rates .

-

Piperidine Conformation : X-ray crystallography confirms a chair conformation, limiting steric hindrance in reactions .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, material science, and mechanistic studies.

Scientific Research Applications

Antimicrobial Agents

Research indicates that sulfonamide derivatives, including this compound, exhibit potent antimicrobial properties. The thiazole ring is known for enhancing the activity against various bacterial strains. Studies have shown that modifications in the sulfonamide group can lead to increased efficacy against resistant strains of bacteria .

Anticonvulsant Activity

The compound has been evaluated for anticonvulsant properties. Thiazole-containing compounds are often associated with neuroprotective effects and have been tested in animal models for their ability to reduce seizure frequency and severity. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Inhibition of Kinases

Recent studies have highlighted the potential of this compound as an inhibitor of specific kinases involved in cancer progression, such as Nek2 and Hec1. These kinases play crucial roles in cell division and proliferation, making them targets for cancer therapeutics . The thiazole moiety enhances binding affinity to these targets due to its ability to participate in π-π stacking interactions.

Case Study 1: Antimicrobial Testing

A study conducted on various sulfonamide derivatives, including 1-(4-methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for treating infections caused by resistant bacteria.

Case Study 2: Anticonvulsant Efficacy

In a controlled trial using rat models induced with seizures, the compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure activity compared to control groups. The compound's efficacy was attributed to its ability to enhance GABA receptor activity and inhibit excitatory neurotransmission .

Table 1: Biological Activities of the Compound

| Activity Type | Target/Mechanism | Observed Effect |

|---|---|---|

| Antimicrobial | Bacterial strains | Significant inhibition |

| Anticonvulsant | GABAergic system | Reduced seizure frequency |

| Kinase inhibition | Nek2/Hec1 | Reduced cell proliferation |

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function. The piperidinecarboxamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1-(4-methylphenyl)-2-thiazolylamine: Shares the thiazole ring and methylphenyl group but lacks the piperidinecarboxamide moiety.

4-methyl-N-(thiazol-2-yl)benzenesulfonamide: Similar sulfonyl and thiazole groups but different overall structure.

N-(4-methylphenyl)-2-thiazolylacetamide: Contains thiazole and methylphenyl groups with an acetamide linkage.

Uniqueness

1-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various research applications, setting it apart from other similar compounds .

Biological Activity

1-(4-Methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiazole derivatives. The process can be summarized as follows:

- Formation of Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Sulfonylation : The thiazole intermediate is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

- Finalization : The product is purified through crystallization from suitable solvents.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Carbonic Anhydrases : Recent studies indicate that sulfonamide derivatives, including this compound, exhibit inhibitory activity against human carbonic anhydrases (hCA) I, II, IX, and XII. The compound has shown selectivity towards tumor-associated hCA isoforms, which are implicated in various cancers .

- Covalent Interactions : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition. This mechanism has been observed in studies involving other thiazole-containing compounds that target GPX4, a critical enzyme for cellular redox homeostasis .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Antitumor Activity : In vitro studies demonstrated that related sulfonamide compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and head and neck cancers .

- Mechanistic Insights : Research employing molecular docking and dynamics simulations has elucidated the interactions between these compounds and their biological targets, providing insights into their selectivity and potency .

- Comparative Studies : Investigations comparing this compound with other benzene-sulfonamide derivatives revealed its unique binding characteristics and enhanced selectivity towards specific carbonic anhydrase isoforms.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Pyridine | CH₂Cl₂ | 0–25 | 78–85 |

| Coupling | 1,3-Thiazol-2-amine, EDC, HOBt | DMF | 25–40 | 65–72 |

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the piperidine ring (δ 1.5–3.0 ppm), thiazole (δ 7.2–8.1 ppm), and sulfonyl aromatic protons (δ 7.6–7.8 ppm) .

- ¹³C NMR : Confirms carboxamide (δ ~170 ppm) and sulfonyl (δ ~140 ppm) groups .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈N₃O₃S₂⁺ requires m/z 380.0792) .

- IR Spectroscopy : Detects carboxamide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350, 1150 cm⁻¹) .

How can researchers investigate the structure-activity relationships (SAR) of this compound for target identification?

Advanced

Methodology :

- Analog synthesis : Modify substituents (e.g., replacing 4-methylbenzenesulfonyl with halogenated sulfonamides) to assess impact on target binding .

- Biological assays :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .

- Receptor binding : Radioligand displacement assays (e.g., D3 receptor antagonism) to evaluate selectivity .

Key findings :

- The thiazole ring enhances π-π stacking with hydrophobic enzyme pockets.

- Bulkier sulfonyl groups reduce solubility but improve target affinity .

What strategies are employed to resolve contradictions in biological activity data across different studies?

Q. Advanced

- Assay standardization :

- Use uniform buffer systems (e.g., pH 7.4 Tris-HCl) to minimize variability in enzyme inhibition studies .

- Purity validation : Ensure >95% compound purity via HPLC (C18 column, 254 nm) to exclude impurities as confounding factors .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., cell line, incubation time) causing discrepancies .

Design a factorial experiment to optimize the synthesis yield. What variables should be considered?

Advanced

Factorial Design (2³) :

- Variables :

- A : Reaction temperature (25°C vs. 40°C).

- B : Catalyst loading (1 eq vs. 1.5 eq EDC).

- C : Solvent (DMF vs. THF).

- Response : Yield (%) after purification.

Procedure :

Conduct 8 experiments (all variable combinations).

Analyze results using ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).

Optimize conditions using response surface methodology (RSM) .

Q. Table 2: Example Factorial Results

| Run | A | B | C | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 1 | DMF | 68 |

| 2 | 40 | 1 | DMF | 72 |

| ... | ... | ... | ... | ... |

Outcome : Higher temperature (40°C) and DMF improve yield due to enhanced reagent solubility .

How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced

- Molecular docking : Predict binding modes to targets (e.g., hCA II using AutoDock Vina) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.